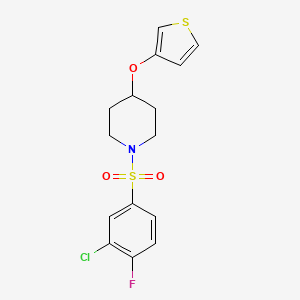![molecular formula C14H23IO3 B2677533 Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate CAS No. 2445785-78-2](/img/structure/B2677533.png)
Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of an iodomethyl group and a spirocyclic framework makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition.
-
Introduction of the Iodomethyl Group: : The iodomethyl group is introduced via halogenation. This step usually involves the reaction of the spirocyclic intermediate with iodine or an iodine-containing reagent under specific conditions, such as the presence of a base or a catalyst to facilitate the halogenation process.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or through acid-catalyzed esterification.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can ensure consistency and quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The iodomethyl group in tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the iodomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
-
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substituted Spirocyclic Compounds: Resulting from nucleophilic substitution.
Carboxylic Acids: From oxidation of the iodomethyl group.
Alcohols: From reduction of the iodomethyl group or hydrolysis of the ester.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate serves as a versatile intermediate. Its unique structure allows for the construction of complex molecules, making it valuable in the synthesis of pharmaceuticals and natural products.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its spirocyclic structure is often found in compounds with significant biological activity, such as enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins. Its unique structure can impart desirable properties to these materials, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodomethyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. The spirocyclic structure can influence the compound’s binding affinity and specificity, enhancing its effectiveness as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Uniqueness
Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the iodomethyl group. This configuration can result in distinct reactivity and biological activity compared to similar compounds. The presence of the iodomethyl group at the 6-position, as opposed to other positions, can influence the compound’s chemical behavior and its interactions with biological targets.
Conclusion
Tert-butyl 6-(iodomethyl)-5-oxaspiro[35]nonane-2-carboxylate is a compound of significant interest in various fields of research and industry Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceuticals and materials
Propiedades
IUPAC Name |
tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IO3/c1-13(2,3)18-12(16)10-7-14(8-10)6-4-5-11(9-15)17-14/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJDXWSPPCIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CCCC(O2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/new.no-structure.jpg)
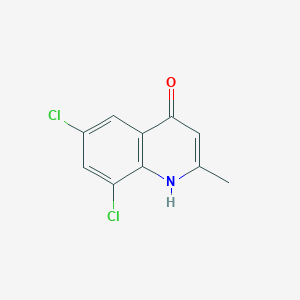
![5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2677458.png)
![{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2677459.png)
![2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2677460.png)
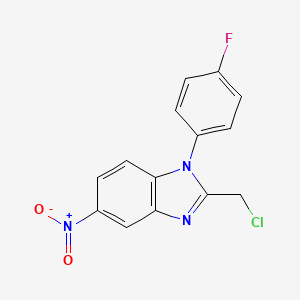
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
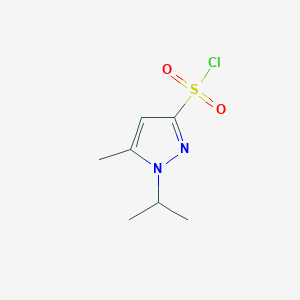
![7-Fluoro-3-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2677468.png)
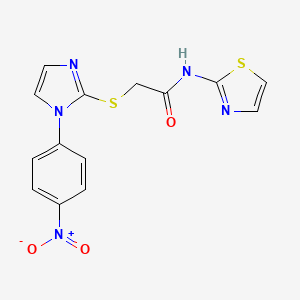
![N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2677471.png)
